molecular formula C12H20O B13076245 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol CAS No. 18083-99-3

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Cat. No.: B13076245
CAS No.: 18083-99-3
M. Wt: 180.29 g/mol
InChI Key: WANXDIZVZOUHPY-UHFFFAOYSA-N
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Description

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is a chemical compound with the molecular formula C10H16O It is known for its unique structure, which includes an ethynyl group, a methyl group, and an isopropyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol typically involves the alkylation of cyclohexanol derivatives. One common method includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with an ethynylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethynyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

    5-Methyl-2-(propan-2-yl)cyclohexanol: Lacks the ethynyl group, resulting in different reactivity and applications.

    Cyclohexanol: A simpler structure with only a hydroxyl group attached to the cyclohexane ring.

    Isopulegol: Contains a similar cyclohexanol structure but with different substituents.

Uniqueness: 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

18083-99-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-ethynyl-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C12H20O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h1,9-11,13H,6-8H2,2-4H3

InChI Key

WANXDIZVZOUHPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C#C)O)C(C)C

Origin of Product

United States

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